1-Azido-1,2-dimethylcyclohexane
Overview
Description
1-Azido-1,2-dimethylcyclohexane is an organic compound with the chemical formula C8H15N3 It is a cycloalkane derivative characterized by the presence of an azido group (-N3) attached to a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions
Preparation Methods
The synthesis of 1-Azido-1,2-dimethylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethylcyclohexane, which can be obtained through the hydrogenation of o-xylene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 1,2-dimethylcyclohexane with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Azido-1,2-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN3) for azidation.
- Lithium aluminum hydride (LiAlH4) for reduction.
- Copper(I) catalysts for cycloaddition reactions.
Major products formed from these reactions include substituted cyclohexanes, amines, and triazoles.
Scientific Research Applications
1-Azido-1,2-dimethylcyclohexane has diverse applications in scientific research:
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and materials with specific properties.
Biological Research: The compound is utilized in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-Azido-1,2-dimethylcyclohexane primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a valuable functional group in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Azido-1,2-dimethylcyclohexane can be compared with other azido-substituted cyclohexanes, such as:
1-Azido-1-methylcyclohexane: Similar in structure but with only one methyl group, leading to different steric and electronic properties.
1-Azido-1,3-dimethylcyclohexane: The position of the methyl groups affects the compound’s reactivity and stability.
1-Azido-1,4-dimethylcyclohexane: The para-substitution pattern influences the compound’s conformational preferences and reactivity.
Properties
IUPAC Name |
1-azido-1,2-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-5-3-4-6-8(7,2)10-11-9/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYKEFLPDFAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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